

Application Notes and Protocols for the Purification of Recombinant H2Bmy85frx

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H2Bmy85frx**

Cat. No.: **B15186974**

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Histone proteins are fundamental to the packaging of eukaryotic DNA into chromatin and play a critical role in the regulation of gene expression. The specific histone variant **H2Bmy85frx**, which may represent a modified or tagged version of histone H2B, is of significant interest for structural and functional studies. The ability to produce and purify high-quality, recombinant **H2Bmy85frx** is essential for in vitro assays, including nucleosome reconstitution, enzymatic assays with histone-modifying enzymes, and biophysical characterization.

This document provides a detailed protocol for the expression and purification of **H2Bmy85frx** from *Escherichia coli*. Recombinant histones expressed in bacteria often accumulate in insoluble inclusion bodies.^[1] This protocol leverages this characteristic, employing a strategy that involves cell lysis under denaturing conditions to solubilize these inclusion bodies, followed by chromatographic purification.^[2] The primary purification method described is cation exchange chromatography, which effectively separates the highly basic histone proteins from the majority of acidic bacterial proteins.^{[1][3]} An optional affinity chromatography step is also included for tagged versions of **H2Bmy85frx**.

I. Data Presentation

The following tables summarize the compositions of the buffers and reagents required for the purification protocol.

Table 1: Buffer and Reagent Composition

Buffer/Reagent Name	Composition	Storage
Lysis Buffer	50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 5 mM β -mercaptoethanol, Protease Inhibitors	4°C
Unfolding Buffer	7 M Guanidine Hydrochloride, 20 mM Tris-HCl (pH 7.5), 10 mM DTT	Room Temp
Cation Exchange Buffer A	7 M Urea, 20 mM Sodium Acetate (pH 5.2), 1 mM DTT, 200 mM NaCl	4°C
Cation Exchange Buffer B	7 M Urea, 20 mM Sodium Acetate (pH 5.2), 1 mM DTT, 1 M NaCl	4°C
Refolding Buffer	2 M NaCl, 10 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM β -mercaptoethanol	4°C
Dialysis Buffer	10 mM Tris-HCl (pH 8.0), 1 mM EDTA, 100 mM NaCl, 7 M Urea	4°C
Storage Buffer	50% Glycerol, 10 mM Tris-HCl (pH 7.5), 1 mM DTT	-20°C

Table 2: Chromatography Parameters

Chromatography Step	Column Type	Flow Rate	Gradient
Cation Exchange	Mono S or similar strong cation exchanger	2 mL/min	Linear gradient from 20% to 100% Buffer B over 60 min
(Optional) Affinity	Ni-NTA Agarose (for His-tagged H2Bmy85frx)	1-2 mL/min	Step elution with increasing imidazole concentrations
Size Exclusion	Superdex 75 or similar	0.5 mL/min	Isocratic elution with Refolding Buffer

II. Experimental Protocols

This protocol outlines the expression of **H2Bmy85frx** in *E. coli* and its subsequent purification from inclusion bodies under denaturing conditions.

A. Expression of **H2Bmy85frx**

- Transform *E. coli* BL21(DE3) cells with the expression plasmid containing the **H2Bmy85frx** gene.
- Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- The next day, inoculate 4 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.4-0.6.[4]
- Induce protein expression by adding IPTG to a final concentration of 0.4 mM.[5]
- Continue to grow the culture for 3-4 hours at 37°C.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[6]
- The cell pellet can be stored at -80°C or used immediately for purification.

B. Cell Lysis and Solubilization of Inclusion Bodies

- Resuspend the cell pellet in Lysis Buffer.
- Lyse the cells by sonication on ice or by using a French press.[\[1\]](#)
- Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
- Wash the inclusion bodies by resuspending the pellet in Lysis Buffer (optionally containing 1% Triton X-100 for the first two washes) and centrifuging again.[\[1\]](#) Repeat this wash step at least two more times with Lysis Buffer without detergent.
- Solubilize the washed inclusion bodies in Unfolding Buffer.[\[1\]](#) Incubate for at least 1 hour at room temperature with gentle rocking.

C. Purification of **H2Bmy85frx**

1. Cation Exchange Chromatography (Primary Purification)

- Clarify the solubilized protein solution by centrifugation at 20,000 x g for 30 minutes at 4°C.
- Equilibrate a cation exchange column (e.g., Mono S) with Cation Exchange Buffer A.
- Load the clarified supernatant onto the column.[\[3\]](#) Due to their net positive charge, histones will bind to the cation exchange resin, while many bacterial proteins will flow through.[\[1\]](#)
- Wash the column with Cation Exchange Buffer A until the absorbance at 280 nm returns to baseline.
- Elute the bound **H2Bmy85frx** with a linear gradient of NaCl from 200 mM to 1 M (by mixing Cation Exchange Buffer A and Cation Exchange Buffer B).[\[1\]](#)[\[3\]](#)
- Collect fractions and analyze by SDS-PAGE to identify those containing pure **H2Bmy85frx**.
- Pool the pure fractions.

2. (Optional) Affinity Chromatography for Tagged **H2Bmy85frx**

If **H2Bmy85frx** is expressed with an affinity tag (e.g., a His-tag), this step can be used as the primary purification method.[\[7\]](#)[\[8\]](#)

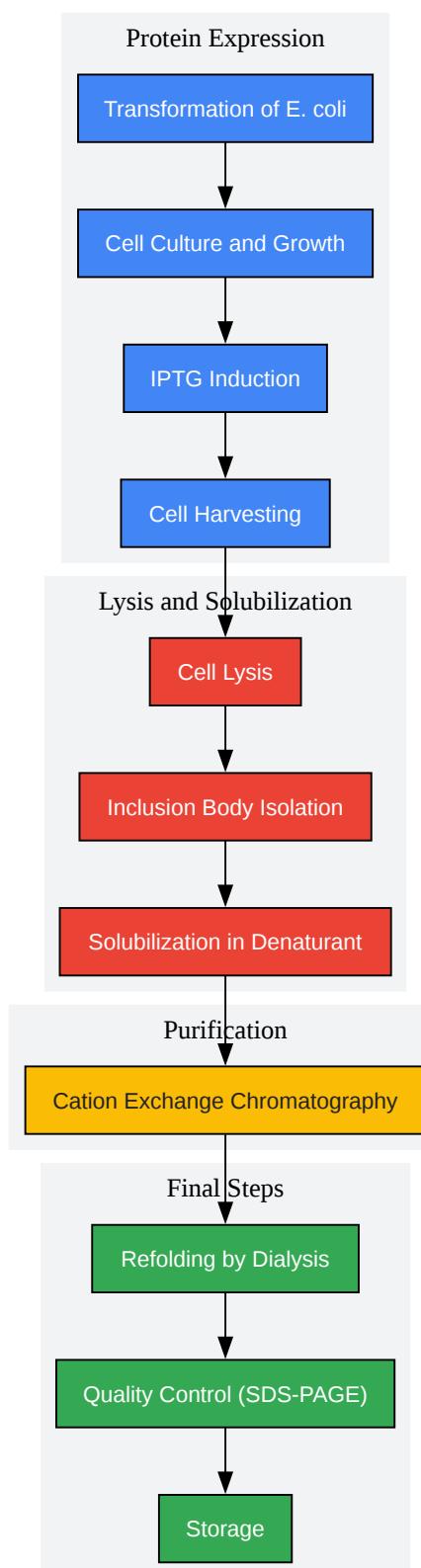
- Equilibrate a Ni-NTA agarose column with a binding buffer containing 6 M urea.[8]
- Load the solubilized inclusion body fraction onto the column.
- Wash the column with the binding buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
- Elute the His-tagged **H2Bmy85frx** with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- Analyze fractions by SDS-PAGE and pool the pure fractions.

D. Refolding and Storage

- The purified **H2Bmy85frx** in denaturing buffer can be refolded by dialysis.[8]
- Dialyze the pooled fractions against Refolding Buffer with decreasing concentrations of urea or guanidine hydrochloride. A typical dialysis series would be against buffers containing 4 M, 2 M, 1 M, and finally 0 M denaturant.
- Alternatively, for histone octamer assembly, individual histones can be mixed in equimolar ratios in Unfolding Buffer and then dialyzed against a high-salt Refolding Buffer (e.g., 2 M NaCl).[9]
- After dialysis, clarify the refolded protein by centrifugation at 20,000 x g for 20 minutes at 4°C to remove any precipitated protein.[9]
- For long-term storage, add glycerol to a final concentration of 50% and store at -20°C or flash-freeze in liquid nitrogen and store at -80°C.[10]

III. Mandatory Visualization

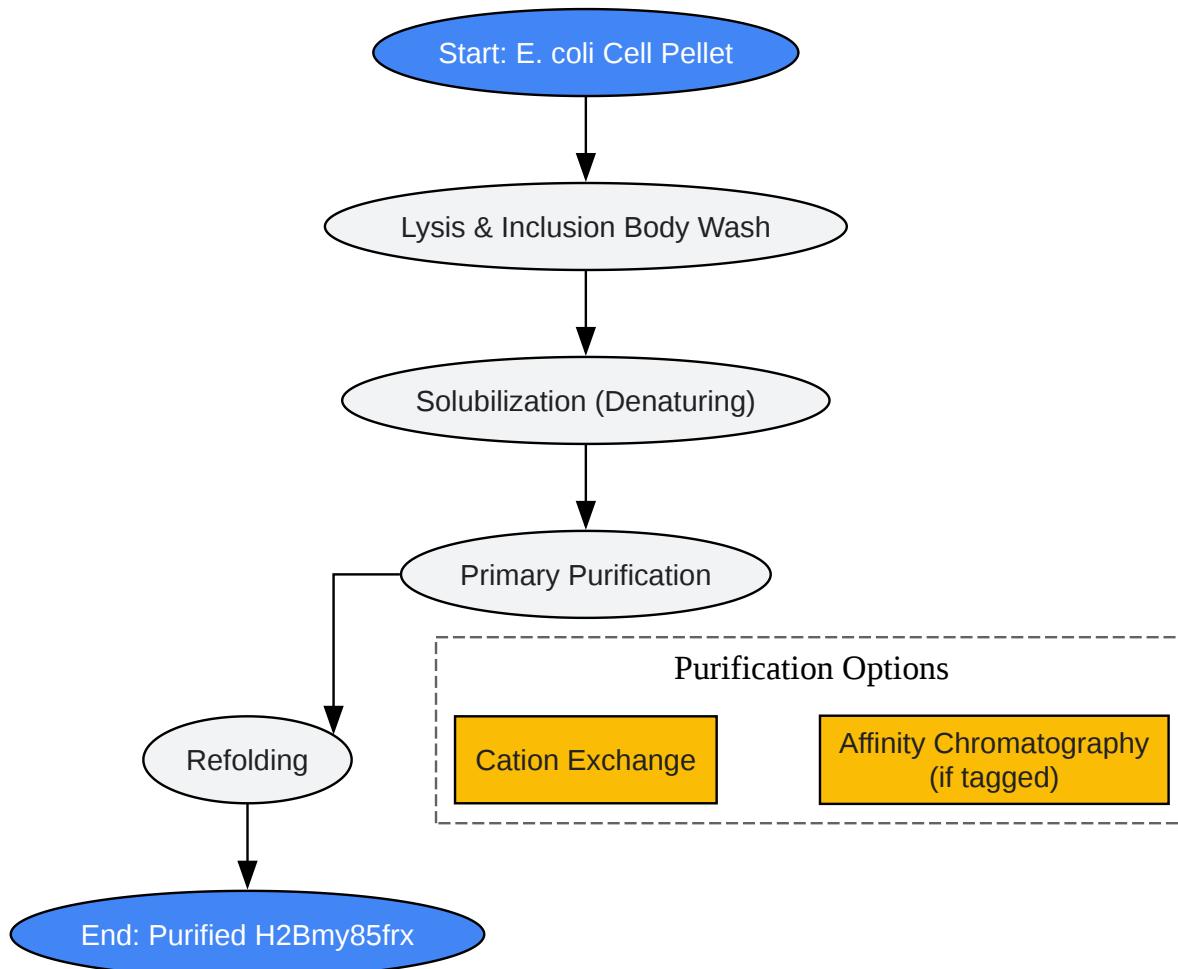
A. Experimental Workflow



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Caption: Workflow for recombinant **H2Bmy85frx** purification.

B. Logical Relationship of Purification Steps

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Caption: Logical flow of the **H2Bmy85frx** purification protocol.

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- To cite this document: BenchChem. [Application Notes and Protocols for the Purification of Recombinant H2BmY85frx]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15186974#protocol-for-h2bmy85frx-purification>]

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